Product packaging for 2-N-propylcyclohexanol(Cat. No.:CAS No. 5857-86-3)

2-N-propylcyclohexanol

Cat. No.: B1266197
CAS No.: 5857-86-3
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cyclohexanol (B46403) Derivatives

2-N-propylcyclohexanol is a member of the broad class of cyclohexanol derivatives. The parent compound, cyclohexanol, is a significant industrial chemical primarily produced through the hydrogenation of phenol (B47542) or the oxidation of cyclohexane (B81311). atamanchemicals.com It serves as a crucial precursor in the synthesis of polymers, notably nylon-6 and nylon-6,6, and is also used in the production of plasticizers, soaps, and solvents. atamanchemicals.com

The functionalization of the cyclohexanol ring with various substituents, such as the propyl group in this compound, gives rise to a vast array of derivatives with diverse properties and applications. The position and nature of these substituents critically influence the molecule's stereochemistry. Due to the presence of two chiral centers at positions 1 and 2, this compound can exist as different stereoisomers, specifically cis and trans diastereomers, each of which is a pair of enantiomers. biosynth.com The cyclohexane ring typically adopts a stable chair conformation to minimize steric and angle strain, and the relative orientation (axial or equatorial) of the hydroxyl and propyl groups defines the cis and trans isomers, which can exhibit different physical and chemical properties. vulcanchem.comresearchgate.net The study of such derivatives is fundamental to understanding conformational analysis and the stereochemical outcomes of reactions on cyclic systems. researchgate.netacs.org

Scope and Significance in Advanced Chemical Sciences

The significance of this compound in advanced chemical sciences lies in several areas. While it may not have the large-scale industrial profile of its parent, cyclohexanol, it serves as a valuable compound for specific research and potential applications.

Research and Synthesis: Substituted cyclohexanols are key building blocks in organic synthesis. They are utilized as intermediates in the preparation of more complex molecules, including pharmaceuticals and fragrances. cymitquimica.comvulcanchem.com For instance, the synthesis of certain cis-4-propylcyclohexanol isomers is an important step in manufacturing components for liquid crystal displays. mdpi.com The reactions of this compound, such as dehydration and oxidation, are model systems for studying the regioselectivity and stereoselectivity of reactions involving cyclic alcohols. biosynth.comsmolecule.com Recent research has explored advanced methods like electrochemical deconstructive functionalization of cycloalkanols to create structurally complex molecules. nih.gov

Chemical Applications: this compound is used as a solvent in organic chemistry and as a bifunctional reagent capable of participating in bond cleavage and dehydration reactions. biosynth.com Its properties also make it suitable for use in certain microscopy techniques where it does not interfere with fluorescence detection. biosynth.com

Medicinal and Materials Chemistry: The broader class of functionalized cyclohexanols is of great interest in medicinal chemistry, where the cyclohexanol scaffold appears in various biologically active compounds. wisdomlib.org The stereochemical diversity of these derivatives is crucial for their interaction with biological targets like enzymes and receptors. Furthermore, cyclohexanol derivatives are investigated for their applications in materials science, contributing to the development of new polymers and functional materials. atamanchemicals.comnih.gov The study of specific isomers of compounds like this compound contributes to the foundational knowledge required for designing new molecules with desired properties in these advanced fields.

Data Tables

Table 1: Compound Names and Identifiers

NameSynonymIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2-Propylcyclohexanol2-propylcyclohexan-1-ol90676-25-8C9H18O142.24
CyclohexanolHexahydrophenolCyclohexanol108-93-0C6H12O100.16
2-Methoxy-4-propylcyclohexan-1-ol-2-methoxy-4-propylcyclohexan-1-ol23950-98-3C10H20O2172.27
5-Methyl-2-propylcyclohexanoln-Menthol (a stereoisomer)5-methyl-2-propylcyclohexan-1-ol1490-04-6 (for Menthol)C10H20O156.27

Data sourced from multiple references nih.govcymitquimica.combiosynth.comvulcanchem.comfishersci.caachemblock.comchemicalbook.comlookchem.com

Table 2: Physicochemical Properties of 2-Propylcyclohexanol

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Appearance Colorless to almost colorless liquid
Refractive Index 1.4660 to 1.4700
Density ~0.92 g/cm³
Isomeric Forms Exists as cis and trans isomers
Solubility Moderately soluble in water, more soluble in organic solvents

Data sourced from multiple references nih.govcymitquimica.combiosynth.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B1266197 2-N-propylcyclohexanol CAS No. 5857-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUCDUQJCIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920238
Record name 2-Propylcyclohexan-1-ol
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-86-3, 90676-25-8
Record name Cyclohexanol, 2-propyl-
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Record name 2-Propylcyclohexan-1-ol
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Record name 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS)
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Synthetic Methodologies and Strategic Approaches to 2 N Propylcyclohexanol

Classical Reduction Pathways for 2-Propylcyclohexanone (B1346617) Precursors

The most direct route to 2-n-propylcyclohexanol involves the reduction of its corresponding ketone precursor, 2-propylcyclohexanone. This transformation can be achieved through several well-established methods.

Hydride-Based Reductions

Complex metal hydrides are powerful reducing agents widely used for the conversion of ketones to alcohols. libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. masterorganicchemistry.comevitachem.com

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of 2-propylcyclohexanone. libretexts.orgevitachem.com This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent like methanol (B129727) or water during workup, yields the final this compound product. libretexts.orgmasterorganicchemistry.com

While effective, these reductions typically yield a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by factors such as steric hindrance. Attack of the hydride from the less hindered face of the ketone is generally favored. For 2-substituted cyclohexanones, this often leads to a mixture of products, with the trans isomer often being the major product due to equatorial attack of the hydride. gatech.edu

Catalytic Hydrogenation Protocols (e.g., Palladium-on-Carbon, Raney Nickel)

Catalytic hydrogenation offers an alternative method for the reduction of 2-propylcyclohexanone. libretexts.org This heterogeneous catalytic process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Commonly employed catalysts include platinum, palladium supported on carbon (Pd/C), and Raney nickel. libretexts.orglibretexts.org

The reaction occurs on the surface of the metal catalyst, where both the ketone and hydrogen are adsorbed. libretexts.org The hydrogen atoms are then transferred to the carbonyl group, resulting in the formation of the alcohol. libretexts.org This method is generally effective for the reduction of ketones, though it may require elevated pressures and temperatures. orgsyn.orgiitm.ac.in

Similar to hydride reductions, catalytic hydrogenation of substituted cyclohexanones can lead to a mixture of diastereomers. The stereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions. iitm.ac.in

Stereoselective and Enantioselective Synthesis of this compound Isomers

Achieving high levels of stereocontrol to obtain specific isomers of this compound requires more advanced synthetic strategies. ethz.ch These methods employ chiral catalysts or reagents to influence the stereochemical outcome of the reduction. wikipedia.org

Chiral Catalyst-Mediated Reductions (e.g., Ruthenium-based Complexes)

Asymmetric transfer hydrogenation and asymmetric hydrogenation using chiral transition metal catalysts, particularly ruthenium-based complexes, have emerged as powerful tools for the enantioselective reduction of ketones. wikipedia.orgrsc.orgnih.govnih.gov These catalysts typically consist of a ruthenium center coordinated to a chiral ligand. rsc.orgresearchgate.net

In these reactions, the chiral ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer in excess. wikipedia.orgnih.gov For instance, chiral Ru(II) complexes have been shown to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess. nih.gov Ruthenium complexes with chiral diphosphine and amine-based ligands also exhibit high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov

Catalyst SystemKetone TypeEnantioselectivity (ee)Reference
Chiral ferrocene-tethered ruthenium diamineAryl alkyl ketones, cyclic dialkyl ketonesHigh rsc.org
TolBINAP/DPEN–RuSimple ketonesUp to >99% nih.gov
MsDPEN–Cp*IrAromatic heterocyclic ketonesUp to 99% nih.gov
Chiral Ru(II) and Rh(I) complexes with PNNP-type ligandsAromatic ketonesUp to 97% nih.gov

Enol Catalysis and α-Hydroxylation Strategies for Stereocontrol

While not a direct reduction method, enol catalysis provides a pathway to chiral α-hydroxy ketones, which can then be reduced to the corresponding diols. This strategy offers a different approach to stereocontrol. The direct asymmetric α-hydroxylation of α-branched ketones can be achieved through enol catalysis using a chiral phosphoric acid as the catalyst and an oxidant like nitrosobenzene. thieme-connect.comthieme-connect.comuni-koeln.de This method allows for the synthesis of valuable α-hydroxy ketones with excellent enantioselectivities. thieme-connect.com Although this would produce 2-hydroxy-2-propylcyclohexanone, subsequent reduction of the ketone would lead to a 1,2-diol, not this compound. However, the principles of enol catalysis highlight advanced methods for achieving stereocontrol in cyclohexanone (B45756) systems. researchgate.netnih.gov

Biocatalytic Transformations for Specific Isomers (e.g., Mutant Alcohol Dehydrogenase Systems)

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly approach to the synthesis of chiral alcohols. nih.govfrontiersin.org ADHs can catalyze the reduction of prochiral ketones with high chemo-, regio-, and stereoselectivity. d-nb.inforesearchgate.net

The stereochemical outcome of an ADH-catalyzed reduction is determined by the enzyme's inherent preference for delivering a hydride to either the re or si face of the carbonyl group, often following Prelog's rule. nih.gov However, through protein engineering techniques like site-directed mutagenesis and directed evolution, ADH variants with altered or even inverted stereoselectivity can be created. nih.govd-nb.infogoogle.comacs.org

For example, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has been successfully used for the efficient synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) with a high cis/trans ratio. mdpi.com Similarly, the biocatalytic reduction of 4-propylcyclohexanone using Galactomyces geotrichum has been shown to selectively produce cis-4-propylcyclohexanol. acs.orglookchem.com These examples demonstrate the potential of using wild-type or engineered ADHs to synthesize specific isomers of propyl-substituted cyclohexanols. nih.gov

BiocatalystSubstrateProductKey FindingReference
Mutant Lactobacillus kefir ADH (LK-TADH)4-Propylcyclohexanonecis-4-PropylcyclohexanolHigh conversion and high cis/trans ratio (99.5:0.5) mdpi.com
Galactomyces geotrichum JCM 63594-Propylcyclohexanonecis-4-PropylcyclohexanolHighly selective equatorial hydride delivery acs.orglookchem.com
Engineered ADH mutantsProchiral ketones(S)-alcoholsImproved activity and high enantioselectivity (>99% ee) d-nb.info

Derivatization from Alternative Lignin (B12514952) Model Compounds via Hydrodeoxygenation

The synthesis of this compound can be achieved through the hydrodeoxygenation (HDO) of 2-n-propylphenol, a representative lignin model compound. This process typically involves the hydrogenation of the aromatic ring to form the cyclohexanol (B46403) derivative. The HDO of phenolic compounds is a widely studied area, with various catalytic systems developed to facilitate this transformation. The reaction generally proceeds through a two-step mechanism where the phenol (B47542) is first hydrogenated to a cyclohexanol intermediate, which is then deoxygenated to the corresponding cyclohexane (B81311). acs.org

Catalytic Systems for Phenol-to-Cyclohexanol Conversion

A variety of heterogeneous catalysts have been investigated for the conversion of phenols to cyclohexanols. The choice of catalyst and support material significantly influences the activity and selectivity of the reaction.

Ru/C (Ruthenium on Carbon): Ruthenium-based catalysts are highly effective for the hydrogenation of the aromatic ring in phenolic compounds. acs.org Carbon-supported ruthenium (Ru/C) has demonstrated high activity in the HDO of phenols. acs.orgresearchgate.net For instance, in the HDO of m-cresol, Ru/C is known to promote hydrogenation of the aromatic ring. academie-sciences.fr It has been shown that Ru/C can be coupled with a homogeneous catalyst like boric acid to efficiently convert phenolic compounds to cycloalkanes. researchgate.net The use of Ru/C in a biphasic system with water as a co-solvent can also enhance the selective C-O bond scission. rsc.org However, the microporous structure of some activated carbon supports can limit the access of larger phenolic reactants, thereby affecting the catalyst's activity. unimi.it

Co/TiO2 (Cobalt on Titanium Dioxide): Cobalt catalysts supported on titania (Co/TiO2) have also been explored for phenol HDO. The activity of Co/TiO2 can be influenced by the crystalline phase of the TiO2 support (anatase or rutile). nih.gov Studies have shown that Co/TiO2 catalysts can be effective in converting highly oxygenated aromatics to phenols. nih.gov However, the activity of Co/TiO2 can sometimes be lower compared to other supported cobalt catalysts due to strong metal-support interactions, which can partially cover the active metal sites. researchgate.net The addition of a promoter like Rhenium (Re) can enhance the activity and selectivity, particularly for TiO2-supported catalysts. researchgate.net

PtO-SnS/AC (Platinum Oxide-Tin Sulfide (B99878) on Activated Carbon): Bimetallic catalysts, such as platinum-tin sulfide supported on activated carbon (PtO-SnS/AC), have shown promise in the HDO of lignin-derived compounds like isoeugenol. researchgate.net These catalysts can be highly reusable and resistant to coking. researchgate.net The presence of both platinum and tin can create synergistic effects that enhance the catalytic performance.

The table below summarizes the performance of various catalytic systems in the hydrodeoxygenation of phenolic compounds.

Table 1: Performance of Various Catalytic Systems in Phenol Hydrodeoxygenation

Catalyst Support Precursor Compound Key Findings Reference
Ru Carbon (C) m-cresol Promotes hydrogenation of the aromatic ring. academie-sciences.fr academie-sciences.fr
Ru Nb2O5-MC Phenol Highly effective for HDO in a biphasic system. rsc.org rsc.org
Co Titanium Dioxide (TiO2) 4-propylguaicol Activity influenced by TiO2 crystalline phase (rutile shows higher activity at lower temperatures). nih.gov nih.gov
Co Various (Al2O3, SiO2-Al2O3, ZrO2, TiO2) Phenol Activity and reaction pathway are dictated by the support material. researchgate.net researchgate.net
PtO-SnS Activated Carbon (AC) Isoeugenol High reusability and resistance to coking. researchgate.net researchgate.net
Pt Activated Carbon (AC) 4-propylphenol High yield of propylcyclohexane (B167486); catalyst is reusable. thieme-connect.comrsc.org thieme-connect.comrsc.org

Mechanistic Aspects of Carbon-Oxygen Bond Cleavage in Hydrodeoxygenation

The cleavage of the carbon-oxygen (C-O) bond is a critical step in the hydrodeoxygenation of phenolic compounds. Two primary mechanisms are generally considered:

Direct Deoxygenation (DDO): In this pathway, the C(sp2)-O bond of the aromatic ring is directly cleaved. This mechanism is favored on metals with higher oxophilicity, such as Ruthenium (Ru) and Rhodium (Rh). academie-sciences.frifpenergiesnouvelles.fr Theoretical studies suggest that on these metals, the direct C-O bond cleavage is possible, leading directly to the formation of the corresponding arene. academie-sciences.fr

Hydrogenation-Dehydration (HYD): This pathway involves the initial hydrogenation of the aromatic ring to form a cyclohexanol intermediate, followed by the cleavage of the C(sp3)-O bond. acs.orgifpenergiesnouvelles.fr This mechanism is more common on metals with lower oxophilicity, like Platinum (Pt) and Palladium (Pd), where the direct cleavage of the C(sp2)-O bond has a high activation energy. academie-sciences.fr For these metals, an indirect pathway involving tautomerization may be necessary to facilitate the C-O bond scission. academie-sciences.fr

The choice of metal catalyst plays a crucial role in determining the dominant reaction pathway. academie-sciences.fr The strength of the metal-oxygen bond is a key factor, with more oxophilic metals favoring the DDO route. academie-sciences.fr Furthermore, the presence of Brønsted acid sites on the catalyst surface, which can be induced by hydrogen, can cooperatively activate and cleave C-O bonds. researchgate.net

Advanced and Novel Synthetic Routes

Beyond traditional batch reactor systems, advanced and novel synthetic methodologies are being explored to enhance the efficiency, control, and sustainability of this compound synthesis.

Microfluidic Reactor Applications in this compound Synthesis

Microfluidic reactors offer several advantages for chemical synthesis, including precise control over reaction conditions, enhanced heat and mass transfer, and improved safety for highly energetic reactions. researchgate.netcam.ac.uk These miniaturized systems can facilitate reactions at relatively low temperatures and atmospheric pressure. researchgate.net

For the synthesis of cyclohexanol derivatives, microfluidic platforms have been developed to study electrooxidation reactions, allowing for efficient characterization of reaction parameters. nih.govacs.org The laminar flow characteristics in microreactors can also be exploited to separate anolyte and catholyte streams in electrochemical processes. nih.gov While direct synthesis of this compound in a microfluidic reactor is not extensively documented, the hydrodeoxygenation of related lignin model compounds like 4-propylguaiacol has been successfully performed in packed-bed microreactors. acs.org Furthermore, the synthesis of cyclohexanol β-amino alcohol derivatives has been achieved using lipase-catalyzed reactions in microfluidic reactors. google.com

Electrochemical Synthesis Approaches

Electrochemical methods present a green and sustainable alternative for organic synthesis, utilizing electricity as a traceless reagent to drive redox reactions. beilstein-journals.org The electrochemical synthesis of C(sp3)-rich heterocycles has been demonstrated through the mesolytic cleavage of anodically generated aromatic radical cations and subsequent trapping with internal nucleophiles. nih.gov

In the context of cyclohexanol derivatives, electrochemical oxidation of 4-propylcyclohexanol (B1272916) has been investigated as a route to produce 3-propyladipic acid. researchgate.netresearchgate.net This suggests the feasibility of employing electrochemical methods to modify the functional groups of propylcyclohexanol. The electrochemical formal homocoupling of secondary alcohols to form pinacol-type vic-1,2-diols has also been reported, proceeding in a simple undivided cell without the need for external chemical oxidants or reductants. beilstein-journals.org These approaches highlight the potential for developing novel electrochemical routes for the synthesis and derivatization of this compound.

Stereochemical Investigations and Conformational Analysis

Isomeric Forms of 2-N-Propylcyclohexanol (cis- and trans-Isomers)

This compound exists as two primary geometric isomers: cis and trans. nist.govbiosynth.com These isomers arise from the relative positioning of the propyl and hydroxyl groups on the same or opposite sides of the cyclohexane (B81311) ring. libretexts.org Within each geometric isomer, enantiomeric pairs exist, designated by (R,S) configurations at the two stereocenters.

The cyclohexane ring itself is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of the cis and trans isomers is determined by the steric interactions associated with these positions.

trans-2-N-Propylcyclohexanol : In the most stable chair conformation of the trans isomer, both the large propyl group and the hydroxyl group can occupy equatorial positions. This arrangement minimizes sterically unfavorable 1,3-diaxial interactions, resulting in a more stable conformer.

cis-2-N-Propylcyclohexanol : For the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. libretexts.org The larger propyl group preferentially occupies the equatorial position to reduce steric strain, forcing the smaller hydroxyl group into the less favorable axial position. Consequently, the cis isomer is generally less stable than the trans isomer where both groups can be equatorial.

The interconversion between the two chair conformations (ring flipping) occurs rapidly, but the equilibrium lies heavily towards the conformer with the larger substituent in the equatorial position. libretexts.org

IsomerRelative Substituent PositionsMost Stable Conformation (Substituent Positions)General Stability
cis-2-PropylcyclohexanolSame side of the ringOne Equatorial, One AxialLess Stable
trans-2-PropylcyclohexanolOpposite sides of the ringBoth EquatorialMore Stable

Stereocontrol Mechanisms in Synthetic Pathways

The selective synthesis of a particular stereoisomer of this compound is a key challenge in organic synthesis, requiring precise control over reaction conditions and reagents. A primary route to this alcohol is the reduction of the corresponding ketone, 2-propylcyclohexanone (B1346617). The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction environment.

One of the most effective methods for achieving high stereoselectivity is through biocatalysis. mdpi.com The use of enzymes, such as alcohol dehydrogenases (ADHs), can produce specific isomers with high purity. mdpi.com For instance, ADHs from organisms like Lactobacillus kefir have been mutated and optimized to selectively catalyze the reduction of a ketone to a specific alcohol isomer, such as the cis form. mdpi.com These enzymes create a chiral pocket that orients the substrate (2-propylcyclohexanone) in a specific way, allowing the hydride transfer from a cofactor (like NADH or NADPH) to occur from only one face of the carbonyl group, leading to the desired stereoisomer. mdpi.com

Chemical methods can also provide stereocontrol, albeit often with lower selectivity than enzymatic routes. The choice of hydride reagent is critical.

Sterically Hindered Hydride Reagents : Reagents like lithium tri-sec-butylborohydride (L-Selectride®) tend to approach the carbonyl group from the less sterically hindered face, which can favor the formation of one isomer over another.

Catalytic Hydrogenation : The hydrogenation of 2-propylcyclohexanone using a metal catalyst (e.g., Palladium on carbon) can also exhibit stereoselectivity. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. The stereochemistry is influenced by how the ketone orients itself on the catalyst surface.

Enantioselective protonation of an enolate precursor is another advanced strategy that can establish the stereocenter at the alpha-carbon position with high enantiomeric excess under the control of a chiral catalyst. nih.gov

Advanced Methods for Stereochemical Purity Determination

Determining the isomeric and enantiomeric purity of a this compound sample is crucial. This is accomplished using a combination of advanced chromatographic and spectroscopic techniques.

Chiral chromatography is the definitive method for separating and quantifying stereoisomers, particularly enantiomers. wikipedia.orgchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. wikipedia.org

Gas Chromatography (GC) : For volatile compounds like this compound, GC is a powerful tool. The sample is passed through a capillary column coated with a CSP. The different enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. rotachrom.com For example, in the analysis of the related compound 4-propylcyclohexanol (B1272916), GC with an HP-5 capillary column was able to resolve the cis and trans isomers, which showed distinct retention times. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC operates on a similar principle but uses a liquid mobile phase. chiralpedia.com It is highly versatile, with a wide range of available CSPs, such as those based on polysaccharides (cellulose, amylose) or proteins. wikipedia.orgsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving separation, as the interactions can involve hydrogen bonding, dipole-dipole forces, and steric effects. wikipedia.org

TechniquePrincipleStationary Phase ExampleApplication for this compound
Chiral Gas Chromatography (GC)Separation of volatile enantiomers based on differential interaction with a Chiral Stationary Phase (CSP). rotachrom.comCyclodextrin derivativesSeparation and quantification of the four stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)Separation based on the formation of transient diastereomeric complexes between enantiomers and a CSP. chiralpedia.comPolysaccharide-based (e.g., cellulose)High-purity analysis and preparative separation of enantiomers.

While chromatography separates isomers, spectroscopy provides structural confirmation and can differentiate between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for distinguishing cis and trans isomers. The chemical shifts and coupling constants of the protons on C1 and C2 (the carbons bearing the -OH and propyl groups) are highly sensitive to their axial or equatorial orientation.

Chemical Shift : An axial proton is typically shielded relative to an equatorial proton on the same carbon, causing it to appear at a higher field (lower ppm value) in the ¹H NMR spectrum. The width of the signal for the proton on C1 can also be indicative; axial protons often show broader signals due to large trans-diaxial couplings.

Coupling Constants (J-values) : The coupling constant between the protons on C1 and C2 is diagnostic. A large coupling constant (typically 8-12 Hz) is observed for a trans-diaxial relationship, while smaller couplings (1-5 Hz) are seen for axial-equatorial or equatorial-equatorial relationships. This allows for the confident assignment of the cis and trans configurations.

Infrared (IR) Spectroscopy : IR spectroscopy can also provide clues to differentiate the isomers. The frequency of the O-H bond stretching vibration can be affected by intramolecular hydrogen bonding. In the cis isomer, where the hydroxyl group may be axial, it can be in closer proximity to the equatorial propyl group, potentially leading to weak intramolecular interactions that are absent in the trans diequatorial conformer. This can result in subtle but measurable differences in the O-H absorption band in the IR spectrum. nih.gov

Reaction Chemistry and Mechanistic Studies of 2 N Propylcyclohexanol

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group is the primary site of reactivity in 2-N-propylcyclohexanol, enabling its conversion into several other compound classes through oxidation, reduction, and substitution reactions.

Oxidation Reactions to Ketone Analogues

The secondary alcohol group in this compound can be readily oxidized to form its corresponding ketone, 2-N-propylcyclohexanone. rsc.org This transformation is a fundamental reaction in organic synthesis. organic-chemistry.org While specific studies detailing the oxidation of this compound are not abundant, the general principles of oxidizing secondary alcohols are well-established. organic-chemistry.org A related study on the oxidation of 4-propylcyclohexanol (B1272916) to 4-propylcyclohexanone (B1345700) has been reported. researchgate.net This type of reaction typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

Common oxidizing agents for this conversion include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods. For instance, the oxidation of alcohols is a key step in synthesizing ketones from various starting materials. organic-chemistry.orgnih.gov

Table 1: Oxidation of Substituted Cyclohexanols

Starting Material Product Reaction Type
This compound 2-N-propylcyclohexanone Oxidation

Further Reduction to Alkane Derivatives

The conversion of this compound to its corresponding alkane, propylcyclohexane (B167486), is typically achieved through a two-step process involving dehydration followed by hydrogenation.

Dehydration: The alcohol is first subjected to an acid-catalyzed dehydration reaction to form an alkene, primarily propylcyclohexene. wiley.comresearchgate.net This elimination of water is a common reaction for alcohols. libretexts.org

Hydrogenation: The resulting alkene is then reduced to an alkane. researchgate.net This step involves the addition of hydrogen across the double bond, a reaction commonly catalyzed by metals such as palladium on carbon (Pd/C) or Raney Nickel. wiley.comorganic-chemistry.org

Kinetic studies on the conversion of related lignin-derived phenols show that 4-propylcyclohexanol is a key intermediate that is subsequently dehydrated and hydrogenated to yield propylcyclohexane. researchgate.net High yields of propylcyclohexane (93.2%) have been achieved through this pathway under specific catalytic conditions. wiley.com

Nucleophilic Substitution Reactions

As a secondary alcohol, this compound can undergo nucleophilic substitution reactions, though the hydroxyl group (-OH) itself is a poor leaving group. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. This is typically accomplished in one of two ways:

Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+). libretexts.org This ion is a much better leaving group (water), which can then depart to form a secondary carbocation. This intermediate is then attacked by a nucleophile. This process follows an SN1 mechanism, where the rate-determining step is the formation of the carbocation. libretexts.orgmasterorganicchemistry.com

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, MsCl, or TfCl) in the presence of a base to form a sulfonate ester (e.g., OTs, OMs, or OTf). libretexts.org These esters are excellent leaving groups. A strong nucleophile can then displace the sulfonate ester in a single step via an SN2 mechanism, which involves a backside attack and results in an inversion of stereochemistry. masterorganicchemistry.comibchem.com

The mechanism (SN1 vs. SN2) for a secondary alcohol like this compound often depends on the specific reagents and reaction conditions. masterorganicchemistry.com

Investigations of Elimination and Dehydration Pathways

The acid-catalyzed elimination of water (dehydration) from this compound is a significant reaction pathway. osti.gov Studies using zeolite H-ZSM5 as a catalyst show that substituted cyclohexanols undergo dehydration, with the specific pathway influenced by the position and size of the alkyl substituent. osti.govresearchgate.net

For 2-substituted alcohols like this compound, the proximity of the alkyl group to the hydroxyl group increases the character of the E2 (bimolecular elimination) pathway. osti.govresearchgate.net This is in contrast to a compound like 4-methylcyclohexanol, which proceeds via an E1-type elimination involving a carbocation intermediate. osti.govresearchgate.net The E2 mechanism involves a concerted step where a base removes a proton from a carbon adjacent to the alcohol-bearing carbon, while the leaving group (water, in its protonated form) departs simultaneously.

Research has also shown that for 2-substituted cyclohexanols, the entropy of activation for dehydration decreases as the alkyl chain length increases. osti.govresearchgate.net This is attributed to conformational constraints in the transition state. osti.gov

Table 2: Dehydration Pathway Characteristics for Substituted Cyclohexanols

Compound Position of Substituent Dominant Pathway Character
cis-2-Methylcyclohexanol 2 E2 osti.govresearchgate.net
This compound 2 E2-like osti.govresearchgate.net

Mechanistic Elucidation of Related Cyclohexanone (B45756) Transformations

The chemistry of this compound is intrinsically linked to its oxidation product, 2-propylcyclohexanone (B1346617). Understanding the behavior of this ketone, particularly its tautomerization, provides further insight into the system.

Keto-Enol Tautomerization Processes

2-Propylcyclohexanone, like most ketones with an alpha-hydrogen, can exist in equilibrium with its enol isomer. masterorganicchemistry.comlibretexts.org This rapid interconversion between the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and an -OH group) is known as keto-enol tautomerism. medlifemastery.comfiveable.me Tautomers are constitutional isomers that are in constant equilibrium. libretexts.org

The tautomerization can be catalyzed by either an acid or a base: medlifemastery.comorganicchemistrytutor.com

Base-Catalyzed Tautomerization: A base removes an alpha-hydrogen (a hydrogen on a carbon adjacent to the carbonyl group) to form an enolate ion. The enolate is then protonated on the oxygen atom to yield the enol.

Acid-Catalyzed Tautomerization: An acid protonates the carbonyl oxygen, making the alpha-hydrogen more acidic. A weak base (like water or the conjugate base of the acid catalyst) then removes the alpha-hydrogen, resulting in the formation of the enol. organicchemistrytutor.com

Generally, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, the existence of the enol form is crucial as it acts as a key nucleophilic intermediate in many reactions of ketones. masterorganicchemistry.com A study of the oxidation of 4-propylcyclohexanol to 3-propyladipic acid noted the keto-enol tautomerization of the intermediate 4-propylcyclohexanone as a key mechanistic step. researchgate.net

Regioselective Alkylation Studies on Cyclohexanone Derivatives

The synthesis of this compound often proceeds from the corresponding ketone, 2-n-propylcyclohexanone. The formation of this key intermediate via the alkylation of cyclohexanone is a critical step that requires precise control to ensure the desired regioselectivity. The alkylation of asymmetric ketones can potentially lead to a mixture of products, making regioselective control a significant area of study. ubc.ca

Conventional synthesis of cyclohexanone derivatives often involves the direct alkylation of cyclohexanone. nih.govresearchgate.net To favor the formation of the 2-substituted product over other isomers, such as a 2,6-disubstituted product or a C- versus O-alkylation product, specific reaction strategies are employed. The primary method involves the generation of a specific enolate intermediate from cyclohexanone.

Kinetic vs. Thermodynamic Control: The regioselectivity of the deprotonation of cyclohexanone to form an enolate can be directed under either kinetic or thermodynamic control.

Kinetic Enolate: The kinetic enolate is formed faster and typically involves the removal of a proton from the less sterically hindered α-carbon. To achieve this, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). ubc.ca This enolate, the less substituted one, is less stable.

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically the more substituted one. Its formation is favored by using a smaller, strong base at higher temperatures, allowing an equilibrium to be established.

For the synthesis of 2-n-propylcyclohexanone, the reaction is typically performed under kinetic control to favor deprotonation at one of the α-carbons, followed by the introduction of the propyl group via an alkylating agent like n-propyl bromide. The subsequent reduction of the ketone yields this compound.

Research Findings: Studies on the alkylation of cyclohexanone enolates show a preference for axial alkylation. ubc.ca This is because the transition state leading to the axial product is lower in energy, as the ring can evolve toward a more stable chair conformation during the reaction. ubc.ca

Table 1: Conditions for Regioselective Alkylation of Cyclohexanone

StepReagent/ConditionPurposeExpected Outcome
Enolate Formation (Kinetic Control) Lithium diisopropylamide (LDA), THF, -78 °CRegioselective deprotonation at the α-carbon. ubc.caFormation of the less substituted lithium enolate of cyclohexanone.
Alkylation n-propyl bromide (CH₃CH₂CH₂Br)Introduction of the n-propyl group.Formation of 2-n-propylcyclohexanone.
Reduction Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727)Reduction of the ketone to an alcohol.Formation of this compound (mixture of cis and trans isomers).

Oxidative Cleavage and Ring-Opening Reactions

The carbon framework of this compound can be broken through oxidative cleavage and ring-opening reactions. These reactions typically involve strong oxidizing agents that can break the carbon-carbon bonds of the cyclohexane (B81311) ring, leading to the formation of linear, dicarboxylic acids. fiveable.me

A common pathway for the oxidative cleavage of a cyclic alcohol involves its initial oxidation to the corresponding ketone (2-n-propylcyclohexanone). This ketone can then undergo further oxidation, which cleaves the ring. A well-known method for cleaving C-C double bonds is ozonolysis, which can also be applied to the enol form of the ketone. libretexts.orgvaia.com

The mechanism often proceeds through the formation of an enol or enolate, which is then attacked by the oxidant. For instance, oxidation of 4-propylcyclohexanol can lead to 3-propyladipic acid. researchgate.net Applying this precedent to this compound, its oxidation would be expected to cleave the C1-C2 bond (the bond between the hydroxyl-bearing carbon and the propyl-bearing carbon) or the C1-C6 bond. Cleavage of the C1-C2 bond of the intermediate ketone (2-n-propylcyclohexanone) would lead to the formation of 2-propylheptanedioic acid.

Another potential pathway involves photochemical reactions. In the Type II photochemistry of certain α-alkylated cyclohexanones like cis-4-t-butyl-2-n-propylcyclohexanone, fragmentation (cleavage) competes with cyclobutanol (B46151) formation. rsc.org

Table 2: Oxidative Cleavage of this compound

Starting MaterialReagent(s)Reaction TypeMajor Product(s)
This compoundChromic acid (H₂CrO₄) or other strong oxidantsOxidation & Cleavage2-Propylheptanedioic acid
2-n-propylcyclohexanone (from oxidation of the alcohol)Ozone (O₃), followed by an oxidative workup (e.g., H₂O₂)Ozonolysis of the enol form2-Propylheptanedioic acid
2-n-propylcyclohexanoneNitric Acid (HNO₃)Oxidation & CleavageAdipic acid and other smaller chain acids

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-N-propylcyclohexanol. It probes the magnetic properties of atomic nuclei, providing a detailed map of the carbon and hydrogen framework.

One-dimensional NMR techniques, particularly ¹³C NMR, are instrumental in identifying the number of unique carbon environments within a molecule. For this compound, the carbon atoms attached to the electron-withdrawing hydroxyl (-OH) group are deshielded and thus resonate at a lower field (higher ppm value) compared to typical alkane carbons. libretexts.org The absorptions for carbons in an alcohol typically fall within the 50-80 δ range. libretexts.org

Publicly available spectral data for 2-propylcyclohexanol indicates the use of a Varian CFT-20 instrument for acquiring the ¹³C NMR spectrum. nih.gov While specific chemical shift values are not detailed in the provided data, a typical spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with their positions indicating their chemical environment (e.g., proximity to the hydroxyl group, position in the ring or the propyl chain).

Table 1: Expected ¹³C NMR Chemical Shift Regions for this compound

Carbon Atom PositionExpected Chemical Shift (δ) Range (ppm)Rationale
C1 (Carbon bearing the -OH group)65 - 80Strong deshielding effect from the electronegative oxygen atom. libretexts.org
C2 (Carbon bearing the propyl group)40 - 55Alkyl-substituted carbon, influenced by adjacent C1-OH.
C3, C4, C5, C6 (Cyclohexane ring carbons)20 - 40Typical range for saturated cycloalkane carbons.
C1' (Propyl chain, attached to the ring)30 - 45Methylene carbon adjacent to the cyclohexane (B81311) ring.
C2' (Propyl chain)15 - 25Methylene carbon in the middle of the propyl chain.
C3' (Propyl chain, terminal methyl)10 - 15Terminal methyl group, typically the most shielded carbon.

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer (cis/trans) being analyzed.

To resolve the complex stereochemistry and confirm the precise connectivity of atoms in this compound, multi-dimensional NMR techniques are employed. nih.gov These experiments correlate signals between different nuclei, providing a more complete structural picture.

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, confirming the adjacencies of protons on the cyclohexane ring and along the propyl side chain.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each carbon atom with its directly attached proton(s). nih.gov This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This would be invaluable for confirming the connection of the propyl group to the C2 position of the cyclohexanol (B46403) ring by showing a correlation between the C1' protons of the propyl group and the C1, C2, and C3 carbons of the ring.

The use of these 2D NMR methods is essential for differentiating between the possible stereoisomers (e.g., cis- and trans-2-propylcyclohexanol) by analyzing the through-space interactions and coupling constants. nih.gov

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of a compound. semanticscholar.org For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 142.24 g/mol . nih.gov However, the molecular ion of an alcohol is often small or absent. libretexts.org

The fragmentation pattern provides a structural fingerprint. libretexts.org In electron ionization (EI) mode, the this compound molecule fragments in predictable ways. nih.gov

Common fragmentation pathways for alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For 2-propylcyclohexanol, this could involve the loss of the propyl radical (•C₃H₇) or cleavage of the C1-C2 bond in the ring.

Dehydration: The loss of a water molecule (H₂O, mass of 18) is a very common fragmentation pathway for cyclic alcohols, leading to a significant peak at [M-18]⁺. whitman.edu

Experimental GC-MS data for 2-propylcyclohexanol shows several prominent fragment ions. nih.gov

Table 2: Prominent GC-MS Fragmentation Peaks for 2-Propylcyclohexanol

m/zRelative IntensityPossible Fragment Ion/StructureFragmentation Pathway
8299.99 (Base Peak)[C₆H₁₀]⁺•Loss of water (H₂O) and propene (C₃H₆) from the molecular ion.
5773.31[C₄H₉]⁺Likely corresponds to the stable tertiary butyl cation, formed through rearrangement, or cleavage of the cyclohexane ring.
4161.96[C₃H₅]⁺Allyl cation, a common fragment in hydrocarbon-containing molecules resulting from cleavage and rearrangement.
5550.55[C₄H₇]⁺Resulting from cleavage of the cyclohexane ring.
8147.19[C₆H₉]⁺Loss of water (H₂O) and a propyl radical fragment from the molecular ion, followed by loss of a hydrogen atom.

Data sourced from PubChem, based on experimental GC-MS analysis using a HITACHI M-80 instrument. nih.gov

Infrared Spectroscopy (IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, IR spectroscopy is key to confirming the presence of the hydroxyl (-OH) group and analyzing the C-O bond.

FTIR spectra of 2-propylcyclohexanol have been recorded using a neat capillary cell technique. nih.gov In this condensed phase, intermolecular hydrogen bonding significantly influences the spectrum. The most characteristic absorption for an alcohol is the hydroxyl group stretch. libretexts.org

Key FTIR Absorption Bands for this compound (Condensed Phase):

O-H Stretch: A strong and broad absorption band is expected in the 3300-3400 cm⁻¹ region due to hydrogen-bonded hydroxyl groups. libretexts.org

C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring and propyl chain.

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range indicates the C-O single bond stretch, characteristic of a secondary alcohol. libretexts.org

Vapor phase IR spectroscopy provides information about the molecule in an isolated, gaseous state, free from intermolecular interactions like hydrogen bonding. nist.gov Data for 2-propylcyclohexanol has been collected using a DIGILAB FTS-14 instrument. nih.gov

In the gas phase, the O-H stretching vibration is not broadened by hydrogen bonding. nist.gov This results in a sharper and more distinct absorption band compared to the condensed phase spectrum.

Table 3: Comparison of Key IR Absorptions in Condensed vs. Vapor Phase

Vibrational ModeCondensed Phase (FTIR) Wavenumber (cm⁻¹)Vapor Phase (IR) Wavenumber (cm⁻¹)Observation
O-H Stretch~3300 - 3400 (Broad)~3600 (Sharp)The absence of hydrogen bonding in the gas phase leads to a higher frequency and sharper peak. libretexts.orgnist.gov
C-H Stretch~2850 - 2960~2850 - 2960Generally, minor changes are observed for these non-polar bonds.
C-O Stretch~1050 - 1150~1050 - 1150The position of this band is less affected by the phase change.

This comparison is critical for conformational analysis, as different conformers (e.g., those differing by the orientation of the O-H bond) may be distinguishable in the higher resolution vapor phase spectrum. researchgate.net

X-ray Based Characterization Techniques

X-ray based techniques are powerful tools for elucidating the atomic and molecular structure of materials. In the context of this compound, these methods can be applied to understand its crystalline form, if any, and the nanoscale features of related materials.

X-ray Diffraction (XRD) for Crystalline Structure

Hypothetical XRD Data for a Crystalline Derivative of this compound:

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6745
15.55.71100
20.84.2778
23.13.8562
28.93.0933

This table is illustrative and represents typical data that would be obtained from a powder XRD analysis of a crystalline organic compound.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques that provide structural information over different length scales. SAXS probes larger-scale structures, typically from 1 to 100 nanometers, such as micelles, polymers, or porous networks. WAXS, on the other hand, provides information on smaller-scale structures, similar to XRD, and is often used to determine the degree of crystallinity in polymers and other materials. sci-hub.senih.gov

In the context of this compound, SAXS would not be directly applicable to the molecule itself in a pure, non-aggregated state. However, it could be used to characterize nanostructured catalysts or support materials used in its synthesis. For example, if this compound were to be synthesized using a mesoporous catalyst, SAXS could be employed to determine the pore size distribution and ordering of the catalyst.

WAXS could be used to study the short-range order in amorphous or semi-crystalline samples related to this compound or polymeric materials incorporating this moiety.

Advanced Techniques in Catalytic System Characterization

The synthesis of this compound, often through the hydrogenation of a corresponding phenol (B47542) or cyclohexanone (B45756) derivative, relies heavily on the use of heterogeneous catalysts. Understanding the physical and chemical properties of these catalysts is paramount for optimizing reaction efficiency and selectivity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com In catalysis, XPS is invaluable for determining the oxidation states of active metal species and their interactions with the support material. researchgate.net

For a catalyst used in the synthesis of this compound, such as a nickel-based catalyst, XPS can provide crucial information on the surface concentration of nickel and its chemical state (e.g., metallic Ni vs. NiO). This information is critical as the metallic form is typically the active species in hydrogenation reactions.

Illustrative XPS Data for a Ni/Al₂O₃ Catalyst:

ElementBinding Energy (eV)Atomic Concentration (%)Chemical State
Ni 2p₃/₂852.65.2Ni⁰
Ni 2p₃/₂855.82.1Ni²⁺ (NiO)
Al 2p74.535.8Al₂O₃
O 1s531.256.9Al₂O₃, NiO

This table represents typical data from an XPS analysis of a supported nickel catalyst, showing the presence of both metallic and oxidized nickel species on the surface.

Temperature-Programmed Desorption/Reduction (TPD/TPR) Studies

Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reduction (TPR) are thermal analysis techniques used to characterize the surface and bulk properties of catalysts.

Temperature-Programmed Desorption (TPD): TPD involves adsorbing a probe molecule onto the catalyst surface and then heating the sample at a controlled rate. A detector measures the concentration of the desorbed molecules as a function of temperature. This provides information about the number and strength of active sites on the catalyst surface. For instance, ammonia (B1221849) TPD (NH₃-TPD) is commonly used to probe the acidic sites of a catalyst support. rsc.orgmdpi.com

Temperature-Programmed Reduction (TPR): In TPR, a stream of a reducing gas, typically hydrogen, is passed over the catalyst as the temperature is increased. The consumption of the reducing gas is monitored, providing information about the reducibility of the metal oxides in the catalyst. This is particularly important for hydrogenation catalysts, as it helps determine the temperature required to activate the catalyst by reducing the metal oxide to its active metallic state.

Example TPR Profile for a NiO/Al₂O₃ Catalyst:

A TPR profile for a NiO/Al₂O₃ catalyst would typically show hydrogen consumption peaks at specific temperatures, corresponding to the reduction of different nickel oxide species. A lower reduction temperature often indicates a weaker interaction between the nickel oxide and the alumina (B75360) support, which can be beneficial for catalytic activity.

Transmission Electron Microscopy (TEM) for Catalyst Morphology

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution images of the morphology, particle size, and dispersion of catalyst particles. mdpi.comresearchgate.net In the synthesis of this compound, where supported metal catalysts are often employed, TEM is essential for visualizing the size and distribution of the active metal nanoparticles on the support material. researchgate.netacs.org

The size of the metal particles can have a significant impact on the catalyst's activity and selectivity. TEM analysis allows researchers to correlate the catalyst's nanostructure with its performance. For example, smaller, well-dispersed nickel nanoparticles would be expected to exhibit higher activity in the hydrogenation of a propylphenol to this compound due to a larger available surface area of active sites.

Typical TEM Observations for a Supported Metal Catalyst:

CatalystSupport MaterialAverage Particle Size (nm)Particle Size Distribution (nm)Morphology
5% Ni/Al₂O₃Alumina8.55-15Spherical nanoparticles, well-dispersed
10% Ni/Activated CarbonCarbon12.28-20Some agglomeration of nanoparticles observed

This table provides an example of the kind of quantitative data that can be extracted from TEM images and analysis.

Surface Area Analysis (e.g., BET Method)

Surface area analysis is a critical technique for characterizing solid materials, particularly those with porous structures, as the surface area influences properties like catalytic activity, dissolution rates, and adsorption capacity. iitk.ac.inanton-paar.com The Brunauer-Emmett-Teller (BET) method is the most common and standardized technique for determining the specific surface area of materials. microtrac.comlucideon.com It functions by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures (usually 77 K, the boiling point of nitrogen). wikipedia.orgparticletechlabs.com By analyzing the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the quantity of gas required to form a single molecular layer (a monolayer) on the surface can be calculated. particletechlabs.comlibretexts.org

However, the direct application of BET analysis to a simple, non-porous molecular compound like this compound is not a standard procedure. The compound, which exists as a liquid or low-melting solid, does not possess the porous solid-state structure amenable to characterization by gas physisorption techniques. chemsrc.comechemi.com The BET method is designed for materials like activated carbon, zeolites, catalysts, and metal-organic frameworks (MOFs), which have high internal surface areas due to extensive pore networks. anton-paar.comresearchgate.netdatapdf.com

A scientifically relevant scenario for using BET analysis in connection with this compound would involve its use as a modifier or adsorbate on a porous substrate. For instance, if a porous material like activated carbon or a catalyst support were treated with this compound, BET analysis could be employed to characterize the resulting changes in the substrate's surface properties. This indirect analysis would reveal how the alcohol molecules block or modify the pores and surfaces of the host material.

Research Findings in a Representative Context

While no direct studies exist for this compound, research on the adsorption of similar short-chain alcohols onto porous materials provides a clear framework for how such an analysis would proceed. Studies have shown that when alcohols adsorb onto a solid surface, they can significantly alter the material's measurable surface area and pore volume. acs.org

For example, in a hypothetical study, a porous activated carbon substrate could be characterized before and after impregnation with this compound. The BET analysis would likely show a marked decrease in the specific surface area and a reduction in the total pore volume of the activated carbon after treatment. This is because the this compound molecules would occupy the active sites and fill the micropores and mesopores within the carbon structure, thereby reducing the available surface for nitrogen gas adsorption. researchgate.net

The data would be presented in a table comparing the key BET parameters of the virgin substrate versus the alcohol-modified substrate.

Table 1: Representative BET Surface Area Analysis Data for an Activated Carbon Substrate Before and After Modification with this compound

Parameter Activated Carbon (Untreated) Activated Carbon (Treated with this compound)
BET Specific Surface Area (m²/g) 1050 720
Total Pore Volume (cm³/g) 0.65 0.41
Average Pore Diameter (nm) 2.5 2.3

Note: The data presented in this table is hypothetical and serves as a representative example of expected results based on the behavior of similar organic molecules on porous substrates. It is for illustrative purposes only.

The analysis of the adsorption isotherm shape would also provide insight. A Type IV isotherm, characteristic of many mesoporous materials like activated carbon, might show a less pronounced hysteresis loop after treatment with the alcohol, indicating that the pores have been partially filled or constricted. libretexts.org The reduction in surface area would be quantifiable and could be correlated with the amount of this compound loaded onto the substrate, offering insights into the molecule's adsorption mechanism and orientation on the surface.

Computational Chemistry and Theoretical Modeling of 2 N Propylcyclohexanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms and molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying systems like 2-N-propylcyclohexanol.

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, which helps in identifying the most likely reaction pathways. osti.gov This involves locating the transition state structures, which are saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. reddit.com For instance, in the context of alcohol dehydration, DFT can be used to model the reaction pathways and determine the activation energies for different mechanisms. arxiv.org The B3LYP hybrid functional is a commonly employed DFT method for modeling reaction energetics.

Studies on similar cyclohexanol (B46403) derivatives have utilized DFT to understand reaction mechanisms. For example, the hydrogenation of phenol (B47542) to cyclohexanol on a Ruthenium catalyst was investigated using DFT, revealing that the tautomerization pathway is dominant. researchgate.net In the gas-phase conversion of eugenol, which can form 2-methoxy-4-propylcyclohexanol, DFT with the B3LYP functional was used to explore eight different reaction pathways. rsc.org Furthermore, DFT calculations have been applied to understand the formation of 2-methoxycyclohexanol and the suppression of competing reactions on a PtRhAu catalyst surface. northwestern.edu These examples highlight the capability of DFT to predict reaction pathways and transition states, which is directly applicable to studying the reactions of this compound.

The conformational flexibility of the cyclohexane (B81311) ring and the propyl substituent in this compound results in a complex energy landscape with multiple local minima corresponding to different conformers. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. nih.govaps.org This information is crucial for understanding the molecule's behavior in different environments.

Conformational analysis using DFT has been successfully applied to various cyclic systems. ethz.ch For flexible molecules, identifying the global minimum energy conformation and the ensemble of low-energy conformers is essential for accurate predictions of properties and reactivity. nih.gov Different DFT functionals and basis sets can be benchmarked to ensure the accuracy of the calculated conformational energies. frontiersin.org The choice of computational method can significantly impact the predicted relative stabilities of conformers. mdpi.com

Table 1: Theoretical Conformational Analysis Approaches

MethodDescriptionApplication
DFT Geometry Optimization Calculates the minimum energy structure of a molecule.Used to find the stable conformations of this compound.
Frequency Calculations Confirms that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).Verifies the nature of stationary points on the potential energy surface. reddit.com
Potential Energy Surface (PES) Scan Systematically varies specific dihedral angles to map the energy as a function of conformation.Explores the rotational barriers of the propyl group and the puckering of the cyclohexane ring.

DFT can predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of the transition states leading to different products, one can determine the most favored reaction outcome. pku.edu.cn For example, in reactions where multiple sites on the molecule can react, DFT can help identify the most reactive site. rsc.orgnih.gov

Computational tools based on DFT can predict regioselectivity by identifying the most nucleophilic or electrophilic centers in a molecule. rsc.org For instance, in the context of Baeyer-Villiger oxidation of substituted cyclohexanones, including 2-propylcyclohexanone (B1346617), understanding substrate selectivity is key. nih.gov DFT calculations can elucidate the factors controlling the stereochemical outcome of a reaction, such as steric and electronic effects in the transition state. pku.edu.cn

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational space of flexible molecules like this compound over time. nih.govmpg.de By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic behavior of the molecule, including conformational changes and intermolecular interactions. mdpi.com

MD simulations can be used to generate a representative ensemble of conformations, which can then be used to calculate average properties. biorxiv.org This approach is particularly useful for understanding the behavior of molecules in solution, where solvent effects can significantly influence conformational preferences. Enhanced sampling techniques can be employed to accelerate the exploration of the conformational landscape and overcome high energy barriers. mpg.de

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are essential for understanding the nature and strength of intermolecular interactions between this compound and other molecules, such as solvents or reactants. rsc.orgmongoliajol.info These interactions, including hydrogen bonding and van der Waals forces, play a crucial role in the physical and chemical properties of the compound.

Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify intermolecular interactions. chemrxiv.orgmdpi.com These analyses provide insights into charge transfer, orbital interactions, and the electron density distribution in the interacting system. mdpi.com Understanding these interactions is critical for predicting solubility, binding affinities, and reaction mechanisms in a condensed phase.

In Silico Approaches for Mechanistic Insights and Predictive Modeling

In silico approaches, which encompass a wide range of computational methods, are increasingly used to gain mechanistic insights and develop predictive models for chemical reactivity and properties. patheon.comcasss.org For this compound, these methods can be used to build models that predict its behavior in various chemical and biological systems.

Machine learning models, often trained on data from DFT calculations or experimental results, can be used to predict properties such as reactivity and regioselectivity with high speed and accuracy. nih.govresearchgate.net These predictive models can accelerate the discovery and optimization of chemical processes involving this compound. By combining different computational techniques, a comprehensive understanding of the molecule's behavior can be achieved, guiding experimental design and interpretation.

Applications of 2 N Propylcyclohexanol in Advanced Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis of Complex Organic Molecules

Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and life science industries where the biological activity of a molecule can be highly dependent on its stereochemistry. enamine.net 2-N-Propylcyclohexanol, possessing chiral centers, can serve as a valuable starting material or intermediate in asymmetric synthesis. sigmaaldrich.com The synthesis of complex molecules often relies on the use of such chiral synthons to introduce specific stereochemistry into the target molecule. nih.govresearchgate.net

The controlled synthesis of specific stereoisomers of this compound, such as cis- and trans-isomers, further expands its utility. nist.gov These stereochemically defined isomers can be used to construct more complex chiral molecules with a high degree of stereocontrol. The development of synthetic methods that provide access to optically pure chiral building blocks is an active area of research. enamine.net

Role in Fine Chemical and Agrochemical Synthesis

The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often requires versatile intermediates. chemium.com this compound and its derivatives can play a role in the synthesis of various fine chemicals. Its structure allows for a variety of chemical transformations, making it a useful precursor for more complex molecules.

In the agrochemical industry, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant pursuit. Chiral molecules are of increasing importance in this field, as different enantiomers of a pesticide can exhibit different levels of activity and toxicity. The use of chiral building blocks like this compound can contribute to the synthesis of stereochemically pure agrochemicals. researchgate.net

Precursor in Polymer Chemistry (e.g., Adipic Acid Derivatives, Caprolactam)

Cyclohexanol (B46403) and its derivatives are important precursors in the polymer industry. researchgate.net Specifically, cyclohexanol is a key starting material for the production of adipic acid and caprolactam, the monomers used to manufacture nylon-6,6 and nylon-6, respectively. researchgate.netatamankimya.com The introduction of an alkyl group, such as a propyl group, onto the cyclohexanol ring can be used to synthesize alkylated variants of these polymer building blocks. researchgate.netacs.org This allows for the tuning of the physical properties of the resulting polymers, such as their crystallinity, melting point, and elasticity. researchgate.net

Recent research has explored the production of 4-n-propylcyclohexanol as a precursor for novel polymer building blocks. researchgate.net This highlights the potential of propyl-substituted cyclohexanols in creating new polymers with tailored properties. The conversion of biomass-derived compounds into valuable platform chemicals, including alkyl-substituted cyclohexanols, is an area of growing interest for sustainable polymer production. acs.orgrsc.org

Intermediacy in Liquid Crystal Compound Development

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies such as LCDs. mdpi.comresearchgate.net The synthesis of liquid crystal compounds often involves the use of molecules with specific structural features that promote the formation of liquid crystalline phases.

cis-4-Propylcyclohexanol is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound used in the manufacturing of liquid crystal displays. mdpi.comresearchgate.net The synthesis of such intermediates with high stereochemical purity is crucial for the performance of the final liquid crystal materials. mdpi.com The development of efficient and green methods for producing these intermediates is an active area of research. mdpi.com

Application as a Bifunctional Reagent in Organic Transformations (e.g., Bond Cleavage, Dehydration)

2-Propylcyclohexanol can act as a bifunctional reagent in certain organic reactions. biosynth.com This means that different parts of the molecule can participate in the reaction, facilitating specific transformations. For example, it has been noted for its use in bond cleavage and dehydration reactions. biosynth.com

Studies on the dehydration of substituted cyclohexanols, including this compound, have shown that the position of the alkyl group influences the reaction pathways. researchgate.net Specifically, the proximity of the alkyl group to the hydroxyl group can affect the mechanism of water elimination. researchgate.net This understanding is crucial for controlling the outcome of such reactions and for designing catalysts that favor specific products.

Advanced Solvent Applications in Specialized Chemical Processes

The properties of 2-propylcyclohexanol, such as its ability to dissolve certain ions and its relatively low boiling point, make it a useful organic solvent in specific chemical processes. biosynth.com The search for effective and environmentally benign solvents is a significant area of green chemistry. orientjchem.org While traditional solvents are often used, research into alternatives is ongoing. acs.org

The use of specialized solvents can be critical in processes such as catalysis and extractions. orientjchem.org The unique solvent properties of molecules like 2-propylcyclohexanol can be advantageous in reactions where reactant solubility and product separation are key considerations.

Future Research Directions and Emerging Paradigms for 2 N Propylcyclohexanol

Development of More Sustainable and Green Synthetic Methodologies

A primary focus of future research is the shift away from petrochemical feedstocks towards renewable resources, a core tenet of green chemistry. sci-hub.seuni-mainz.de Lignocellulosic biomass, the most abundant non-food biomass on Earth, represents a rich source of aromatic platform chemicals that can be converted into compounds like 2-N-propylcyclohexanol. sci-hub.sersc.org

Key research avenues include:

Lignin (B12514952) Valorization: Lignin, a complex polymer rich in aromatic units, is a promising and renewable starting material. sci-hub.seresearchgate.net Hydrogenative depolymerization of lignin can yield a variety of alkyl-substituted phenols, such as 4-propylguaiacol and 4-propylphenol, which are direct precursors to 4-propylcyclohexanol (B1272916), an isomer of this compound. rsc.orgmdpi.comresearchgate.net Future work will likely focus on selective depolymerization techniques that can generate propyl-substituted phenolic monomers with higher specificity, which can then be hydrogenated to the desired cyclohexanol (B46403) derivative.

Catalytic Transfer Hydrogenation: To avoid the use of high-pressure gaseous hydrogen, catalytic transfer hydrogenation (CTH) presents a greener alternative. This method utilizes hydrogen-donating solvents, such as isopropanol (B130326), as an in-situ source of hydrogen. researchgate.netwiley.com Research into CTH systems using earth-abundant metal catalysts is a significant area of interest. For instance, using isopropanol as a hydrogen donor with a Raney Ni catalyst has shown high yields for producing 4-propylcyclohexanol from 2-methoxy-4-propylphenol. researchgate.netwiley.comresearchgate.net

Chemoenzymatic Synthesis: The integration of enzymatic steps offers high selectivity under mild conditions. For example, a mutant alcohol dehydrogenase has been successfully used for the green production of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) with high conversion and stereoselectivity. mdpi.com Expanding this approach to synthesize the 2-N-propyl isomer is a logical next step.

Benign Solvents and Reagents: The principles of green chemistry encourage the use of environmentally benign solvents like water, ethanol, or supercritical fluids (e.g., sc-MeOH). capes.gov.brrsc.org Research into catalytic systems that are effective in these media is crucial for developing truly sustainable processes. mdpi.comcapes.gov.br

The table below summarizes various green synthesis approaches for propylcyclohexanol isomers, highlighting the potential for adaptation to this compound production.

PrecursorCatalytic SystemSolvent/H-SourceProductYieldReference
4'-HydroxypropiophenonePd/C, Lactic Acid-4-Propylcyclohexanol92% rsc.org
2-Methoxy-4-propylphenolRaney NiIsopropanol4-Propylcyclohexanol92.2% researchgate.netwiley.com
4-PropylcyclohexanoneMutant Alcohol Dehydrogenase (LK-TADH)Water/Glucosecis-4-Propylcyclohexanol90.32% mdpi.com
Organosolv LigninCopper-doped Porous Metal OxideSupercritical Methanol (B129727)Propyl-cyclohexanol derivativesQuantitative capes.gov.br
4-PropylphenolDi-μ-chloro-bis(η-1,5-hexadiene)dirhodium(I)Hexane/Aqueouscis/trans-4-Propylcyclohexanol89% (total) cdnsciencepub.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and, crucially, the selectivity of the synthesis of this compound are heavily dependent on the catalyst. The hydrogenation of a corresponding propylphenol or propylcyclohexanone must be controlled to achieve high yields of the desired isomer and stereoisomer.

Future research in catalysis will likely concentrate on:

Bifunctional Catalysts: Catalysts that combine metal sites for hydrogenation with acidic or basic sites for other transformations (like deoxygenation) are highly valuable, especially when starting from lignin-derived phenols like propylguaiacol. rsc.org A Ru/ZrO2–La(OH)3 catalyst, for example, has demonstrated excellent performance in converting methoxy-substituted phenols into alkyl cyclohexanols by selectively removing the methoxy (B1213986) group while retaining the hydroxyl group. rsc.org

Supported Nanoparticle Catalysts: Immobilizing metal nanoparticles (e.g., Rhodium, Palladium, Ruthenium) on supports like alumina (B75360), carbon, or zeolites can enhance catalyst stability, activity, and recyclability. osti.govresearchgate.net For instance, a 5 wt% Pd/γ-Al2O3 catalyst has been evaluated for the selective hydrogenation of p-cresol (B1678582) to 4-methyl-cyclohexanone, demonstrating high selectivity (>93%). osti.gov Similar systems can be tailored for propylphenol hydrogenation.

Single-Atom Catalysts (SACs): SACs represent the ultimate in atom efficiency and can offer unique selectivity due to their well-defined, isolated active sites. Developing SACs for the selective hydrogenation of the aromatic ring of propylphenols without over-hydrogenating the hydroxyl group is a promising frontier.

Ionic Liquid-Based Systems: Ionic liquids can act as solvents, catalyst supports, or even as catalysts themselves, offering unique environments for reactions. researchgate.netaaqr.org Rhodium nanoparticles immobilized on a supported ionic liquid have been used to produce a range of cyclohexane (B81311) derivatives from lignin-derived aromatic ketones. researchgate.net

The following table showcases different catalytic systems used for the hydrogenation of relevant phenol (B47542) derivatives.

CatalystSubstrateKey FeaturesProduct SelectivityReference
Ru/ZrO2–La(OH)3Guaiacol, Alkyl phenolsMetal-solid base bifunctional; high selectivity for demethoxylation and ring hydrogenation.>86.9% yield of alkyl cyclohexanols. rsc.org
Raney Ni / HZSM-52-Methoxy-4-propylphenolCombinational catalyst system; pathway is tunable by altering catalyst ratio.92.2% yield of 4-propylcyclohexanol or 62.0% yield of propylbenzene. researchgate.netwiley.com
Pd/C with H-ZSM-5EugenolDual catalyst system; acidity enhances hydrodeoxygenation.60% selectivity to hydrocarbons. mdpi.com
PtO-SnS/ACIsoeugenolBimetallic catalyst with high reusability and coke resistance.76.19% yield of 2-methoxy-4-propylcyclohexanol. nih.gov

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is paramount for the rational design of better catalysts and processes. The complex reaction networks involved in the hydrogenation of substituted phenols necessitate advanced analytical tools.

Emerging research directions include:

In Situ Spectroscopy: Techniques like Attenuated Total Reflection Infrared (ATR-IR) and high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor reactions in real-time under actual process conditions. acs.orgrsc.org This provides direct evidence of reaction intermediates, catalyst resting states, and kinetic profiles, moving beyond "black box" chemical transformations. acs.orgrsc.org For instance, in situ HP-NMR has been used to confirm the stability and resting state of a Molybdenum catalyst during hydrogenation, revealing that hydride transfer is the rate-determining step. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, calculating activation energies, and modeling the interaction between reactants and catalyst surfaces. bumipublikasinusantara.idacs.orgnih.gov These studies can predict the most favorable reaction mechanisms, such as whether hydrogenation precedes deoxygenation or vice-versa, and explain observed stereoselectivities. rsc.orgacs.org Computational screening can also help identify promising new catalyst compositions before they are synthesized in the lab. researchgate.netuminho.pt

These advanced techniques provide a synergistic approach: computational studies propose mechanisms and catalyst structures, while in situ spectroscopy provides the experimental validation. researchgate.net

Expanding the Scope of Derivatization and Downstream Applications

While this compound is a valuable molecule in its own right, its utility can be significantly expanded by using it as a platform chemical for further derivatization.

Future research will likely explore:

Polymer Monomers: 4-propylcyclohexanol, an isomer, has been successfully converted into monomers for polyamides, demonstrating the potential of these cyclohexanol derivatives in the materials sector. uni-mainz.dersc.org The synthesis involved oxidation and a Beckmann rearrangement to produce a lactam, which was then polymerized. rsc.org Similar synthetic routes could be developed for this compound to create novel polymers with unique properties.

Fine Chemicals and Fragrances: The cyclohexyl ring is a common motif in fragrances. Esterification of propylcyclohexanol can lead to new fragrance ingredients. researchgate.net For example, 4-propylcyclohexyl acetate (B1210297) has been proposed as a bio-based alternative to important commercial fragrances. researchgate.net

Novel Solvents: Substituted cyclohexanols and their derivatives are being investigated for use in various solvent compositions. google.com

Chiral Building Blocks: The stereocenters in this compound make it an attractive starting point for asymmetric synthesis. Developing methods for separating its stereoisomers or for stereoselective derivatization could yield valuable chiral building blocks for the pharmaceutical or agrochemical industries. thieme-connect.denih.gov This involves using chiral derivatizing agents to form diastereomers that can be separated chromatographically. thieme-connect.de

The following table illustrates potential derivatization pathways for propylcyclohexanol.

Starting MaterialReaction SequenceProduct ClassPotential ApplicationReference
4-PropylcyclohexanolAerobic Oxidation -> Oxime Synthesis -> Beckmann RearrangementLactam (Polyamide Monomer)Engineering Plastics rsc.org
4-PropylcyclohexanolEsterification with Acetic AcidEster (4-Propylcyclohexyl acetate)Flavors & Fragrances researchgate.net
This compoundOxidation2-Propylcyclohexanone (B1346617)Chemical Intermediate researchgate.net
This compoundDerivatization with Chiral AgentsDiastereomersChiral Synthesis thieme-connect.de

Integration of Artificial Intelligence and Machine Learning in Chemical Research and Development

The complexity of catalyst design, reaction optimization, and mechanistic studies presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net

Key areas for integration include:

Catalyst Discovery and Design: Traditional catalyst development often relies on time-consuming trial-and-error experimentation. researchgate.netnih.gov ML models can be trained on large datasets of experimental and computational results to predict the performance of new catalyst compositions. researchgate.netjoaiar.org These data-driven approaches can screen vast virtual libraries of materials to identify the most promising candidates for synthesizing this compound with high selectivity, accelerating the discovery process significantly. joaiar.org

Reaction Outcome and Yield Prediction: Neural networks and other ML models can predict the outcome of a chemical reaction, including product distribution and yield, based on inputs like reactants, catalysts, solvents, and temperature. mit.eduvapourtec.comsesjournal.comacs.org For a reaction like the hydrogenation of propylphenol, where multiple products are possible, an ML model could predict the conditions needed to maximize the yield of the desired this compound isomer. acs.orgnih.gov

Process Optimization: ML algorithms, such as Bayesian optimization, can intelligently and iteratively explore the reaction parameter space (e.g., temperature, pressure, concentration) to find the optimal conditions for maximizing yield and selectivity, often more efficiently than traditional Design of Experiments (DoE) methods. nih.govvapourtec.com

Automated Synthesis: The integration of AI with robotic lab systems can create autonomous platforms for chemical synthesis. The AI would design experiments, predict outcomes, and refine conditions, while the robotic platform executes the experiments, leading to a closed loop of discovery and optimization.

While the application of AI specifically to this compound is still nascent, the rapid development of these tools in the broader field of organic synthesis and catalysis indicates that it is a major emerging paradigm for the future. nih.govjoaiar.orgnih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-N-propylcyclohexanol, and how can reaction purity be optimized?

  • Methodology :

  • Grignard Reaction : React cyclohexanone with n-propylmagnesium bromide, followed by acid hydrolysis. Monitor reaction progress via gas chromatography (GC) to track intermediate formation .

  • Catalytic Hydrogenation : Reduce 2-N-propylcyclohexanone using palladium on carbon (Pd/C) under H₂. Optimize catalyst loading (5–10 wt%) and solvent polarity (e.g., ethanol vs. THF) to minimize side products .

  • Purification : Use fractional distillation (bp ~210–215°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate >95% purity. Validate purity via NMR (¹H/¹³C) and GC-MS .

    | Typical Characterization Data (Hypothetical) |
    |---|---|
    | ¹H NMR (CDCl₃) : δ 1.2–1.6 (m, propyl chain), 1.7–2.1 (m, cyclohexanol ring), 3.5 (s, OH) |
    | GC-MS Retention Time : ~8.2 min (compared to NIST library) |
    | Melting Point : Not applicable (liquid at RT) |

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign proton environments (e.g., cyclohexanol ring vs. propyl chain) using ¹H and DEPT-135 experiments. Compare coupling constants to confirm chair conformation .
  • IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) bands. Use attenuated total reflectance (ATR) mode for liquid samples .
  • Mass Spectrometry : Analyze fragmentation patterns (e.g., loss of H₂O or propyl group) via EI-MS to confirm molecular ion (m/z 156) .

Advanced Research Questions

Q. How can computational modeling predict solvent effects on this compound’s reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model solvation energies in polar (water) vs. nonpolar (hexane) solvents. Compare activation barriers for esterification or oxidation reactions .
  • Molecular Dynamics (MD) : Simulate solute-solvent interactions (e.g., hydrogen bonding with water) to predict solubility trends. Validate with experimental logP measurements .
    • Key Consideration : Calibrate force fields (e.g., OPLS-AA) using experimental thermodynamic data (e.g., ΔHsolvation) to reduce model bias .

Q. What strategies address contradictions in reported thermodynamic properties (e.g., ΔHcombustion) of this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from literature (e.g., PubChem, EPA DSSTox) and apply statistical tests (ANOVA, t-test) to identify outliers .

  • Replication Studies : Reproduce calorimetry experiments under controlled conditions (e.g., adiabatic bomb calorimeter, N₂ atmosphere). Document impurities (<1%) that skew results .

  • Error Source Analysis : Compare instrumentation (e.g., DSC vs. traditional calorimetry) and calibration standards across studies .

    | Reported ΔHcombustion Discrepancies (Hypothetical) |
    |---|---|
    | Study A : -4500 kJ/mol (DSC, 99% purity) |
    | Study B : -4350 kJ/mol (bomb calorimeter, 92% purity) |
    | Proposed Resolution : Standardize purity (>98%) and calibration protocols |

Q. How can stereochemical outcomes of this compound derivatives be controlled in catalytic systems?

  • Methodology :

  • Chiral Catalysts : Test asymmetric hydrogenation with Ru-BINAP complexes to favor specific enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
  • Solvent Effects : Explore polar aprotic solvents (e.g., DMF) to stabilize transition states and improve stereoselectivity. Correlate with DFT-predicted transition state geometries .

Guidelines for Ethical and Safe Research Practices

  • Handling Precautions : Use fume hoods for volatile solvents and wear nitrile gloves. Follow Apollo Scientific Ltd.’s safety protocols for hygroscopic or reactive intermediates .
  • Data Integrity : Adhere to NSW Education’s framework for hypothesis testing, data validation, and peer review to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.